molecular formula C13H11N3O2 B14459858 Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- CAS No. 66401-83-0

Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)-

Cat. No.: B14459858
CAS No.: 66401-83-0
M. Wt: 241.24 g/mol
InChI Key: UZKHGLOOTRAUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as catalysts under mild reaction conditions . Another approach involves the use of magnetic solid acid nanocatalysts in water under reflux conditions, yielding high efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of nanocatalysts and ionic liquid catalysts has been explored to enhance yield and reduce environmental impact . These methods are designed to be cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application, but generally, it involves binding to active sites and altering the function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- is unique due to its dual amino groups and benzoxazole ring, which confer distinct chemical and biological properties. This makes it more versatile compared to simpler phenolic compounds .

Properties

CAS No.

66401-83-0

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

4-amino-2-(5-amino-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C13H11N3O2/c14-7-1-3-11(17)9(5-7)13-16-10-6-8(15)2-4-12(10)18-13/h1-6,17H,14-15H2

InChI Key

UZKHGLOOTRAUDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C2=NC3=C(O2)C=CC(=C3)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.